![molecular formula C22H16 B12521054 1-[2-(Naphthalen-2-yl)ethenyl]azulene CAS No. 652142-06-8](/img/structure/B12521054.png)
1-[2-(Naphthalen-2-yl)ethenyl]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Naphthalen-2-yl)ethenyl]azulene is an organic compound that features a unique structure combining naphthalene and azulene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-yl)ethenyl]azulene typically involves the coupling of naphthalene and azulene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl linkage. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or similar coupling reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Naphthalen-2-yl)ethenyl]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and azulene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted azulene derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[2-(Naphthalen-2-yl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 1-[2-(Naphthalen-2-yl)ethenyl]azulene exerts its effects is largely dependent on its interaction with molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-[2-(Naphthalen-2-yl)ethenyl]benzene: Similar structure but with a benzene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]thiophene: Contains a thiophene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]pyridine: Features a pyridine ring in place of azulene.
Uniqueness: 1-[2-(Naphthalen-2-yl)ethenyl]azulene is unique due to the presence of the azulene ring, which imparts distinct electronic properties compared to its analogs. Azulene’s non-benzenoid aromaticity and its ability to stabilize charge-separated states make this compound particularly valuable in electronic and photonic applications.
Properties
CAS No. |
652142-06-8 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-2-7-19-14-15-20(22(19)9-3-1)13-11-17-10-12-18-6-4-5-8-21(18)16-17/h1-16H |
InChI Key |
BIVAFFJQWLSRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


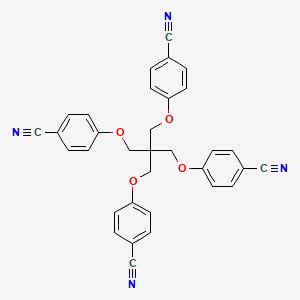
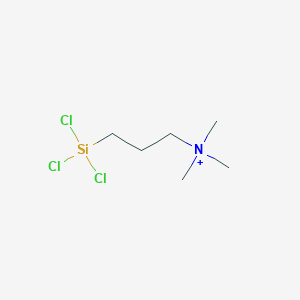
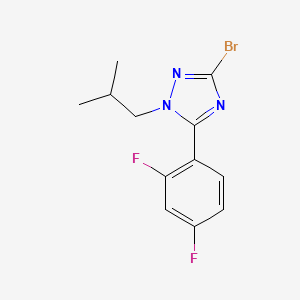
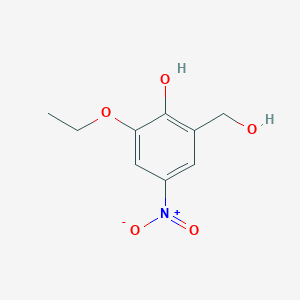
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
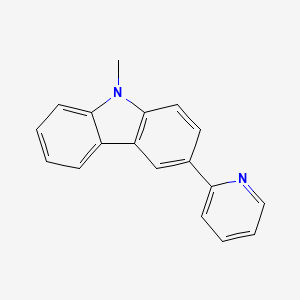
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
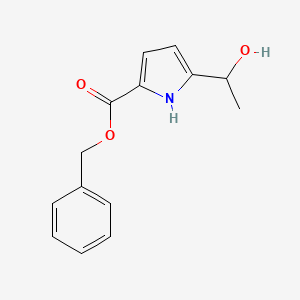
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
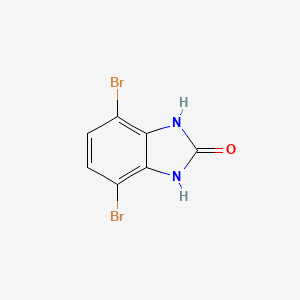
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
